molecular formula C20H23NO6 B4647184 1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid

1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid

Cat. No.: B4647184
M. Wt: 373.4 g/mol
InChI Key: FKOJKSIWLCHBLK-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining a 7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl moiety (a substituted coumarin derivative) with a piperidine-4-carboxylic acid group via a propanoyl linker. Its structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for medicinal chemistry research. Key features include:

  • Piperidine-4-carboxylic acid: The carboxylic acid group improves solubility, while the piperidine ring may facilitate interactions with enzymes or receptors.
  • Propanoyl linker: Provides conformational flexibility, allowing optimal spatial alignment of functional groups.

Properties

IUPAC Name

1-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-12-15-4-3-14(26-2)11-17(15)27-20(25)16(12)5-6-18(22)21-9-7-13(8-10-21)19(23)24/h3-4,11,13H,5-10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOJKSIWLCHBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . This intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the coagulation cascade, leading to anticoagulant effects . Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness is highlighted by comparing it to structurally related molecules (Table 1):

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Linker/Modifications Reference
Target Compound Chromen (7-methoxy-4-methyl-2-oxo) Piperidine-4-carboxylic acid Propanoyl
1-[3-(7-Hydroxy-4,8-Dimethyl-2-Oxo-2H-Chromen-3-Yl)Propanoyl]Piperidine-4-Carboxamide Chromen (7-hydroxy-4,8-dimethyl-2-oxo) Piperidine-4-carboxamide Propanoyl
1-({[3-(4-Chlorophenyl)-2-Methyl-4-Oxo-4H-Chromen-7-Yl]Oxy}Acetyl)Piperidine-3-Carboxylic Acid Chromen (4-chlorophenyl-2-methyl-4-oxo) Piperidine-3-carboxylic acid Acetyloxy
1-(4-Methoxybenzoyl)Piperidine-4-Carboxylic Acid Benzoyl Piperidine-4-carboxylic acid Direct bond
5-Methoxyflavone Flavone Methoxy at C5

Key Observations :

  • Chromen vs.
  • Substituent Effects : Replacing the 7-methoxy group with a hydroxy group (as in ) reduces lipophilicity, while a 4-chlorophenyl substitution (as in ) introduces halogen-based electronic effects.
  • Piperidine Modifications : Carboxamide derivatives (e.g., ) exhibit lower acidity compared to carboxylic acid, impacting solubility and target interactions.

Physicochemical and Pharmacological Comparisons

Table 2: Pharmacological and Physicochemical Properties

Compound Molecular Weight Solubility (LogP) Notable Bioactivity Reference
Target Compound 403.4 g/mol* ~2.1 (estimated) Anticancer (hypothetical, based on chromen-piperidine hybrids)
1-[3-(7-Hydroxy-4,8-Dimethyl-2-Oxo-2H-Chromen-3-Yl)Propanoyl]Piperidine-4-Carboxamide 372.4 g/mol ~1.8 Antimicrobial, potential kinase inhibition
1-(4-Methoxybenzoyl)Piperidine-4-Carboxylic Acid 289.3 g/mol ~1.5 Anticancer (moderate activity in cell lines)
5-Methoxyflavone 268.3 g/mol ~3.0 Antioxidant, anti-inflammatory

Key Findings :

  • Molecular Weight : The target compound’s higher molecular weight (403.4 g/mol) may limit blood-brain barrier penetration compared to simpler analogs like 5-methoxyflavone.
  • Solubility : The carboxylic acid group enhances aqueous solubility relative to carboxamide or methoxybenzoyl derivatives.
  • Bioactivity : Chromen-piperidine hybrids (e.g., ) are frequently associated with antimicrobial and anticancer properties, likely due to interactions with DNA topoisomerases or kinases. The methoxy group in the target compound could enhance metabolic stability compared to hydroxy-substituted analogs.

Biological Activity

The compound 1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18H19NO8
  • Molecular Weight : 377.35 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The coumarin moiety (7-methoxy-4-methyl-2-oxo-2H-chromen) is known for its diverse pharmacological properties, including:

  • Anti-inflammatory Activity : Coumarins have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and enhancing cellular defense mechanisms.
  • Anticancer Potential : Studies suggest that coumarin derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest.

Data Tables

Biological Activity Target/Mechanism Reference
Anti-inflammatoryCOX inhibition
AntioxidantFree radical scavenging
AnticancerApoptosis induction

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of a related coumarin derivative, demonstrating significant inhibition of COX enzymes in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of inflammatory markers in cellular models.

Study 2: Anticancer Activity

In another study, the anticancer potential of similar coumarin compounds was evaluated against various cancer cell lines, including breast and colon cancer. The findings revealed that these compounds induced apoptosis and inhibited cell proliferation significantly compared to control groups.

Study 3: Neuroprotective Effects

Research has indicated that derivatives of piperidine compounds may exhibit neuroprotective effects by acting as NMDA receptor antagonists. This mechanism is crucial for protecting neurons from excitotoxicity associated with neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid

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